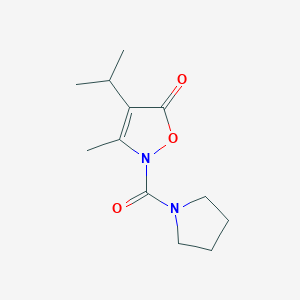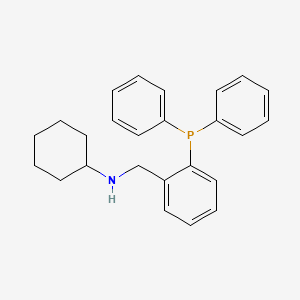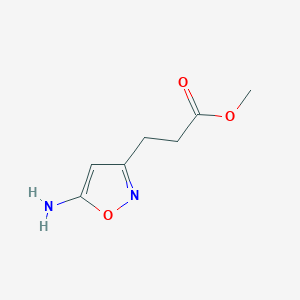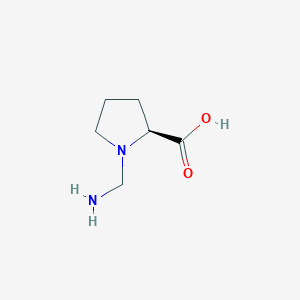
(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a structural analog of proline, featuring a pyrrolidine ring with an aminomethyl group at the 1-position and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid typically involves the Strecker synthesis, which is a multi-step process. The Strecker synthesis starts with the condensation of an aldehyde with ammonia to form an imine. This imine then undergoes nucleophilic addition with cyanide to produce an α-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid .
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by enabling precise control over reaction conditions and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Aplicaciones Científicas De Investigación
(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, thereby altering their function and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid include:
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Pyrrolidine-2-carboxylic acid derivatives: Various derivatives with modifications at different positions on the pyrrolidine ring.
Uniqueness
What sets this compound apart from these similar compounds is its aminomethyl group at the 1-position, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C6H12N2O2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(2S)-1-(aminomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c7-4-8-3-1-2-5(8)6(9)10/h5H,1-4,7H2,(H,9,10)/t5-/m0/s1 |
Clave InChI |
YZWQYLIPNGADBK-YFKPBYRVSA-N |
SMILES isomérico |
C1C[C@H](N(C1)CN)C(=O)O |
SMILES canónico |
C1CC(N(C1)CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12882842.png)
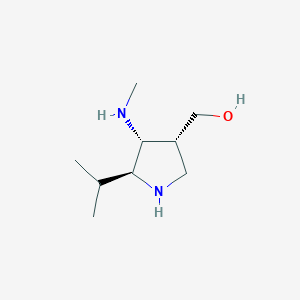
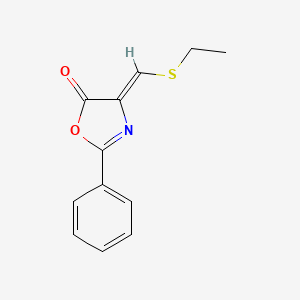
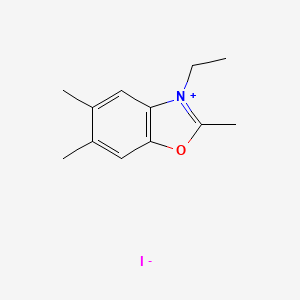
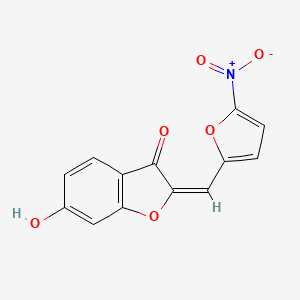
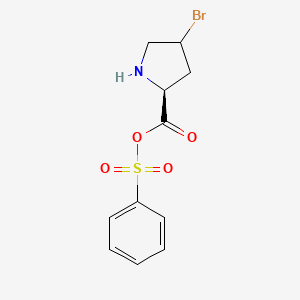
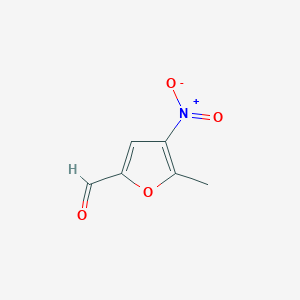
![4-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B12882908.png)

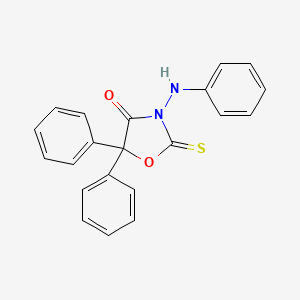
![Methyl 4-((1R,2S,3aR,8bR)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B12882925.png)
